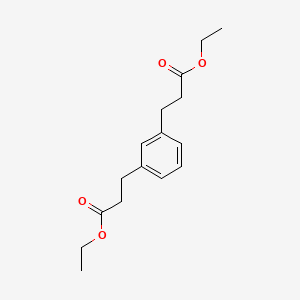

Diethyl 3,3'-(1,3-phenylene)dipropanoate

Description

Diethyl 3,3'-(1,3-phenylene)dipropanoate is a diester compound featuring a central 1,3-phenylene group flanked by two propanoate ethyl ester moieties. Its molecular structure enables diverse reactivity, making it a valuable intermediate in organic synthesis and materials science. The compound is synthesized via esterification of the corresponding diacid, 3,3’-(1,3-phenylene)bispropanoic acid, with ethanol under acidic conditions . Key physical properties include a molecular weight of ~306.38 g/mol (inferred from analogous structures) and a density close to 1.06 g/cm³, similar to its benzyl-substituted derivatives . Its crystal structure (monoclinic, space group C2/c) reveals a planar aromatic core with ester groups in staggered conformations, influencing packing efficiency and stability .

Properties

CAS No. |

143260-96-2 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

ethyl 3-[3-(3-ethoxy-3-oxopropyl)phenyl]propanoate |

InChI |

InChI=1S/C16H22O4/c1-3-19-15(17)10-8-13-6-5-7-14(12-13)9-11-16(18)20-4-2/h5-7,12H,3-4,8-11H2,1-2H3 |

InChI Key |

RFUNVPSJPKFQKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)CCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Diethyl 3,3'-(benzylimino)dipropanoate (CAS 6938-07-4)

- Structural Differences: Replaces the 1,3-phenylene group with a benzylimino (-N-CH₂-C₆H₅) linker, introducing a nitrogen atom and altering electronic properties.

- Physical Properties : Higher molecular weight (307.38 g/mol) due to the benzyl group. Boiling point: 181–183°C at 2 Torr, with a predicted pKa of 6.96, indicating moderate acidity .

- Applications: Primarily used in coordination chemistry as a ligand due to the imino group’s ability to chelate metals. Less thermally stable than the phenylene analogue due to N–C bond lability .

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate

- Structural Differences : Substitutes the benzene ring with a pyrazine heterocycle, introducing two nitrogen atoms. This enhances π-conjugation and redox activity.

- Reactivity: The electron-deficient pyrazine core facilitates nucleophilic aromatic substitution, making it useful in pharmaceutical synthesis (e.g., antimalarials). In contrast, the phenylene derivative is more suited for non-polar applications .

- Applications : Key building block for pyrazine-containing drugs and agrochemicals, leveraging its heterocyclic reactivity .

Diethyl 3,3'-(9H-fluorene-9,9-diyl)dipropanoate

- Structural Differences : Replaces the phenylene group with a fluorene core, increasing steric bulk and rigidity.

- Physical Properties : Higher molecular weight (~412.5 g/mol) and melting point due to extended aromaticity.

- Applications : Used in optoelectronics for its planar, conjugated structure, which improves charge transport in organic semiconductors. The phenylene analogue lacks this extended conjugation .

Dimethyl 3,3′-diphenyl-2,2′-[(thiophene-2,5-diyl)bis(carbonylazanediyl)]dipropanoate

- Structural Differences : Incorporates a thiophene ring and azanediyl (-NH-) linkages, introducing sulfur and nitrogen heteroatoms.

- Reactivity : Thiophene enhances electron delocalization, while the azanediyl groups enable hydrogen bonding. This compound exhibits superior photostability compared to the phenylene derivative .

- Applications: Potential in photovoltaic materials due to thiophene’s light-absorbing properties .

Key Research Findings

- Thermal Stability: The phenylene derivative exhibits higher thermal stability (decomposition >250°C) compared to benzylimino (~200°C) and fluorene-based analogues, attributed to robust C–C bonding .

- Solubility : The phenylene compound is soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas pyrazine and thiophene derivatives show enhanced solubility in chlorinated solvents due to dipole interactions .

- Biological Activity: Benzylimino derivatives demonstrate antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), while the phenylene analogue is inert, highlighting the role of nitrogen in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.